molecular formula C14H11NO4S B8650308 3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione CAS No. 60206-99-7

3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione

Cat. No. B8650308
CAS RN: 60206-99-7
M. Wt: 289.31 g/mol
InChI Key: AINFVRJWHKSPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione is a useful research compound. Its molecular formula is C14H11NO4S and its molecular weight is 289.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

60206-99-7

Product Name

3-Acetyl-4-hydroxy-1lambda~6~-naphtho[2,1-e][1,2]thiazine-1,1(2H)-dione

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(4-hydroxy-1,1-dioxo-2H-benzo[h][1,2]benzothiazin-3-yl)ethanone

InChI

InChI=1S/C14H11NO4S/c1-8(16)12-13(17)11-7-6-9-4-2-3-5-10(9)14(11)20(18,19)15-12/h2-7,15,17H,1H3

InChI Key

AINFVRJWHKSPJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C3=CC=CC=C3C=C2)S(=O)(=O)N1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

28.9 gm (1.0 mol) of 2-acetonyl-3-oxo-naphth[2,1-d]isothiazoline-1,1-dioxide were added to a solution of 4.7 gm (2.04 gm-atom) of sodium in 125 ml of ethanol at 30° C. The resulting mixture was kept at 55° C for 2 hours, while stirring, and was subsequently refluxed for 15 minutes. After cooling, the reaction mixture was acidified with 350 ml of aqueous 9% hydrochloric acid, and the solid product formed thereby was suction-filtered off and washed with ice-cold 50% ethanol. Recrystallization from ethanol yielded 15.6 gm (54% of theory) of 3-acetyl-4-hydroxy-2H-naphtho[2,1-e]-1,2-thiazine-1,1-dioxide, m.p. 191°-192° C.
Quantity
28.9 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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